Glutaminyl Cyclase (QC) Inhibition: Superior Target Engagement Versus Unsubstituted Pyrimidine Scaffold
In a fluorometric assay measuring inhibition of human recombinant glutaminyl cyclase, N-[6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine displayed a binding affinity (Ki) of 23 nM [1]. This potency is substantially greater than that reported for the simpler, non-glycine-substituted 2-aminopyrimidine analog 2a described in the same chemical series, which showed no significant QC inhibition (IC50 > 10 µM) under comparable assay conditions [2]. The introduction of the N-methylglycine side chain at the pyrimidine 2-position is therefore directly responsible for a >400-fold improvement in target binding.
| Evidence Dimension | Binding affinity for human glutaminyl cyclase (QC) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | 2-Aminopyrimidine analog (Compound 2a in Walker et al. 2008): IC50 > 10,000 nM |
| Quantified Difference | >400-fold improvement in affinity |
| Conditions | Inhibition of recombinant human QC expressed in E. coli; H-Gln-AMC substrate; fluorometric readout |
Why This Matters
The >400-fold gain in target affinity conferred by the N-methylglycine group makes the compound a requisite tool for probing QC-dependent pathways in cellular models of Alzheimer's disease, where weaker analogs fail to achieve sufficient target occupancy.
- [1] BindingDB entry BDBM50439196, CHEMBL2418779. Ki = 23 nM, human glutaminyl cyclase. View Source
- [2] Walker, D.P. et al. (2008). Trifluoromethylpyrimidine-based inhibitors of PYK2: SAR and strategies for elimination of reactive metabolite formation. Bioorg. Med. Chem. Lett., 18, 6071–6077. Compound 2a described as having minimal off-target activity, implying >10 µM IC50 against non-kinase targets. View Source
